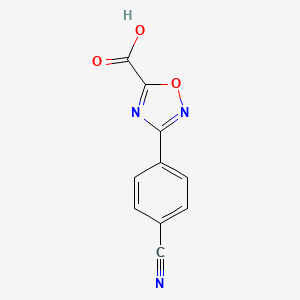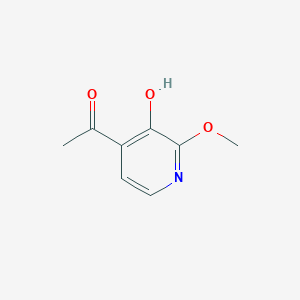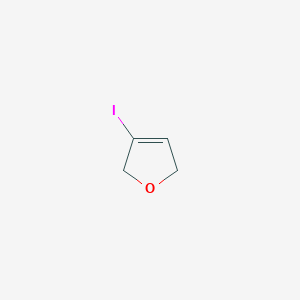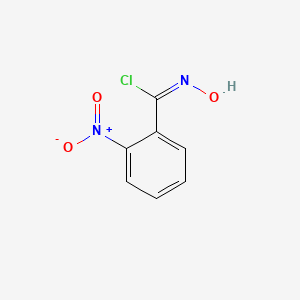
3-(4-Cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-cyanophenyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-cyanobenzohydrazide with ethyl chloroformate, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction conditions often require refluxing in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring or the cyano group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl ring and the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.
Scientific Research Applications
3-(4-Cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Cyanophenyl)-1,3,4-oxadiazole-5-carboxylic acid
- 3-(4-Cyanophenyl)-1,2,5-oxadiazole-5-carboxylic acid
- 3-(4-Cyanophenyl)-1,2,4-thiadiazole-5-carboxylic acid
Uniqueness
3-(4-Cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxadiazole ring. This structure imparts distinct electronic and steric properties, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C10H5N3O3 |
|---|---|
Molecular Weight |
215.16 g/mol |
IUPAC Name |
3-(4-cyanophenyl)-1,2,4-oxadiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H5N3O3/c11-5-6-1-3-7(4-2-6)8-12-9(10(14)15)16-13-8/h1-4H,(H,14,15) |
InChI Key |
RDAZFJGRDZJKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NOC(=N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enoic acid](/img/structure/B14857520.png)
![6-Oxo-5,6,7,8-tetrahydro-imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B14857528.png)
![[2-Methoxy-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14857548.png)


![Tert-butyl 2-[6-acetyl-4-(trifluoromethyl)pyridin-2-YL]ethylcarbamate](/img/structure/B14857563.png)


![(4R,12S)-4-(2,4-dihydroxyphenyl)-10,18-dihydroxy-8-(6-hydroxy-1-benzofuran-2-yl)-14-methyl-3,5,15-trioxahexacyclo[12.7.1.02,4.02,12.06,11.016,21]docosa-6,8,10,16(21),17,19-hexaen-13-one](/img/structure/B14857582.png)

![[4-Cyano-6-(methoxycarbonyl)pyridin-2-YL]acetic acid](/img/structure/B14857594.png)

